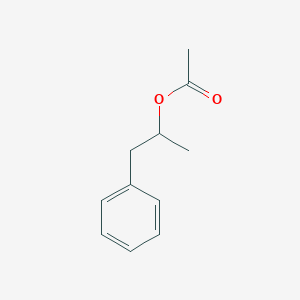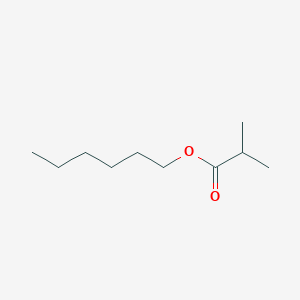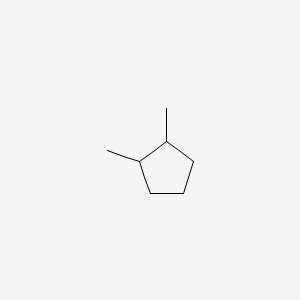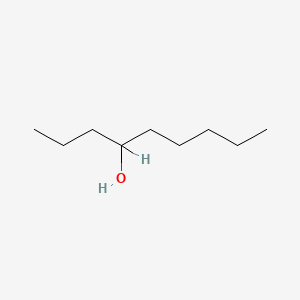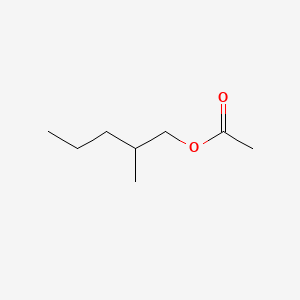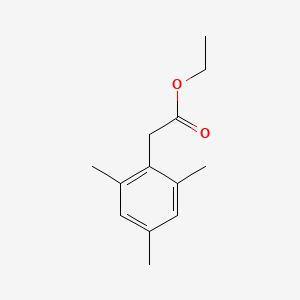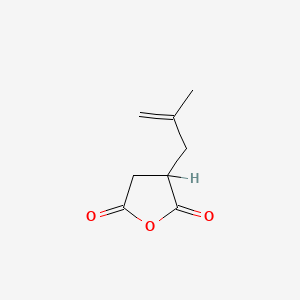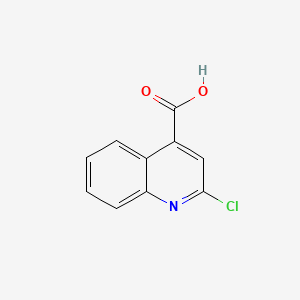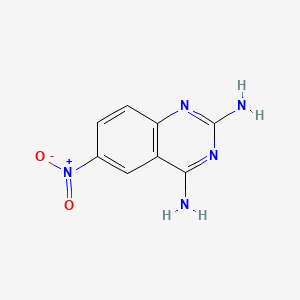
2,4-Diamino-6-nitroquinazolina
Descripción general
Descripción
2,4-Diamino-6-nitroquinazoline: is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules .
Aplicaciones Científicas De Investigación
2,4-Diamino-6-nitroquinazoline has several scientific research applications:
Mecanismo De Acción
Target of Action
The primary target of the compound 2,4-Diamino-6-nitroquinazoline is the enzyme Dihydrofolate Reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA. By inhibiting this enzyme, 2,4-Diamino-6-nitroquinazoline can disrupt DNA synthesis and cell division .
Mode of Action
2,4-Diamino-6-nitroquinazoline interacts with its target, DHFR, by binding to the active site of the enzyme . This binding reduces the maximum velocity (Vmax) of the enzyme’s activity without changing the Michaelis constant (Km), indicating a non-competitive inhibition . This interaction leads to a decrease in the enzyme’s activity, thereby inhibiting the synthesis of nucleotides and DNA .
Biochemical Pathways
The compound 2,4-Diamino-6-nitroquinazoline affects the folate pathway, specifically the conversion of 3-dehydroshikimate to shikimate, a key step in the shikimate pathway . This pathway is crucial for the biosynthesis of aromatic amino acids in organisms. By inhibiting the shikimate dehydrogenase (SDH) enzyme, 2,4-Diamino-6-nitroquinazoline disrupts this pathway, leading to a decrease in the production of these essential amino acids .
Result of Action
The molecular effect of 2,4-Diamino-6-nitroquinazoline’s action is the inhibition of DHFR, leading to a disruption in the synthesis of nucleotides and DNA . On a cellular level, this can lead to the inhibition of cell division, making 2,4-Diamino-6-nitroquinazoline a potential antitumor agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diamino-6-nitroquinazoline typically involves the reaction of guanidine hydrochloride with 2-chloro-5-nitrobenzonitrile in N,N-dimethylformamide at 140°C for 24 hours . The reaction mixture is then extracted with ethyl acetate, and the organic phase is concentrated and purified by silica gel column chromatography using a methanol-dichloromethane eluent .
Industrial Production Methods: While specific industrial production methods for 2,4-Diamino-6-nitroquinazoline are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization and distillation.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Diamino-6-nitroquinazoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: 2,4,6-Triaminoquinazoline.
Substitution: Various substituted quinazolines depending on the electrophile used.
Comparación Con Compuestos Similares
2,4-Diaminoquinazoline: Lacks the nitro group at the 6-position.
2,4,6-Triaminoquinazoline: Contains an additional amino group at the 6-position.
2,4-Diamino-6-substituted quinazolines: Various derivatives with different substituents at the 6-position.
Uniqueness: 2,4-Diamino-6-nitroquinazoline is unique due to the presence of both amino groups at the 2 and 4 positions and a nitro group at the 6 position. This specific arrangement of functional groups contributes to its distinct chemical reactivity and biological activity, particularly its ability to inhibit dihydrofolate reductase .
Propiedades
IUPAC Name |
6-nitroquinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c9-7-5-3-4(13(14)15)1-2-6(5)11-8(10)12-7/h1-3H,(H4,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMJNZRTRWPJFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291147 | |
| Record name | 2,4-Diamino-6-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7154-34-9 | |
| Record name | MLS002693872 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73515 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Diamino-6-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,4-diamino-6-nitroquinazoline contribute to the development of dihydrofolate reductase (DHFR) inhibitors?
A1: 2,4-Diamino-6-nitroquinazoline serves as a crucial starting material for synthesizing more complex molecules that act as DHFR inhibitors. Specifically, it can be chemically modified to create 2,4-diaminoquinazoline derivatives. [, ] These derivatives have demonstrated potent inhibition against DHFR from various sources, including Toxoplasma gondii and Pneumocystis carinii. [, ]
Q2: What is the impact of structural modifications on the activity of 2,4-diaminoquinazoline-based DHFR inhibitors?
A2: Research shows that even small structural changes to the 2,4-diaminoquinazoline scaffold significantly impact the potency and selectivity of the resulting DHFR inhibitors. For example, in a study focusing on Pneumocystis carinii and Toxoplasma gondii DHFR, researchers observed that replacing the N9-methyl group of a 2,5-dimethoxybenzylamino-substituted quinazoline with an N9-ethyl group led to a significant increase in potency against both enzymes. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing these compounds for enhanced efficacy and selectivity against specific DHFR targets.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




